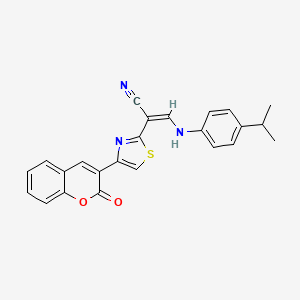
(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C24H19N3O2S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process integrating various chemical reactions. The initial steps may include the formation of the thiazole and coumarin moieties, followed by coupling reactions to achieve the final structure. While specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized using methods that include:
- Condensation Reactions : Combining thiazole derivatives with coumarin-based compounds.
- Cyclization : Utilizing cyclization techniques to form the thiazole ring.
- Acrylonitrile Introduction : Incorporating acrylonitrile groups to enhance biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, coumarin derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Coumarins can halt cell cycle progression at different phases (G0, G1, S, and M), leading to increased apoptosis rates in tumor cells .
- Inhibition of Kinases : Some coumarin derivatives inhibit kinase activity, which is crucial for cancer cell proliferation and survival .
Antimicrobial Activity
The thiazole and coumarin components are known for their antimicrobial activities. Studies have demonstrated that compounds containing these moieties can effectively inhibit bacterial growth and exhibit antifungal properties .
Carbonic Anhydrase Inhibition
Recent studies have shown that similar compounds can act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. This inhibition is significant in cancer therapy as it can affect tumor growth and metastasis .
Study 1: Anticancer Activity
A study evaluated a series of coumarin-linked compounds against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and colon cancer cells, suggesting potential therapeutic applications for this compound .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiazole-coumarin hybrids, revealing potent activity against Gram-positive bacteria and fungi. The study highlighted the importance of structural modifications in enhancing biological activity .
Research Findings Summary
Propriétés
IUPAC Name |
(Z)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-15(2)16-7-9-19(10-8-16)26-13-18(12-25)23-27-21(14-30-23)20-11-17-5-3-4-6-22(17)29-24(20)28/h3-11,13-15,26H,1-2H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHMJBNRSZXUQK-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














